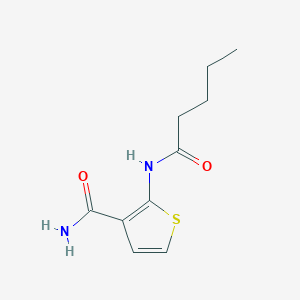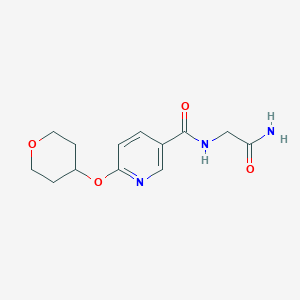![molecular formula C19H16FN3O3S3 B2920264 4-((4-fluorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)butanamide CAS No. 922968-80-7](/img/structure/B2920264.png)
4-((4-fluorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a sulfonyl group, a fluorophenyl group, and a bis(thiazole) group. These groups are common in many pharmaceuticals and organic compounds, and they can contribute to the compound’s reactivity and potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the butanamide backbone. The presence of the sulfonyl and fluorophenyl groups could potentially influence the compound’s conformation and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the sulfonyl group might undergo reactions with nucleophiles, and the fluorophenyl group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the sulfonyl and fluorophenyl groups could affect its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Antibacterial Applications in Agriculture
Sulfone derivatives, including those similar to 4-((4-fluorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)butanamide, have shown promising antibacterial activities against agricultural pathogens. For instance, a study on sulfone derivatives containing 1,3,4-oxadiazole moieties revealed significant antibacterial activity against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae (Xoo). These compounds not only inhibited the bacterial growth but also enhanced the plant's defensive mechanisms, such as increased activities of superoxide dismutase (SOD) and peroxidase (POD), and improved chlorophyll content. This suggests the potential of similar sulfone derivatives in agricultural applications to protect crops against bacterial diseases while boosting their innate resistance mechanisms (Li Shi et al., 2015).
Cancer Research
In the realm of cancer research, biphenylsulfonamides, which share a structural motif with 4-((4-fluorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)butanamide, have been investigated for their potential as carbonic anhydrase inhibitors. These compounds have exhibited inhibitory effects on tumor-associated isozymes like carbonic anhydrase IX, showing promise as therapeutic agents against various cancer cell lines, including colon, lung, and breast cancers. This highlights the potential application of sulfone-containing compounds in developing new anticancer therapies (S. Morsy et al., 2009).
Materials Science
Sulfone groups are also integral in materials science, particularly in the synthesis of high-performance polymers. For example, sulfonated polyamides containing pyridine and sulfone moieties have been synthesized, exhibiting remarkable solubility in organic solvents and high thermal stability. These materials could be used in various applications, ranging from advanced coatings to components in electronic devices, due to their desirable mechanical and dielectric properties (Xiao-Ling Liu et al., 2013).
Anticonvulsant Agents
Compounds containing a sulfonamide moiety, akin to 4-((4-fluorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)butanamide, have been explored for their anticonvulsant properties. A study synthesized various heterocyclic compounds incorporating a sulfonamide thiazole moiety and evaluated their anticonvulsant activity. Some of these compounds showed significant protective effects against picrotoxin-induced convulsions, suggesting their potential in developing new anticonvulsant drugs (A. A. Farag et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S3/c1-11-21-14-8-9-15-18(17(14)27-11)28-19(22-15)23-16(24)3-2-10-29(25,26)13-6-4-12(20)5-7-13/h4-9H,2-3,10H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPQJYSWXIXAPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-fluorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(azepan-1-ylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2920181.png)
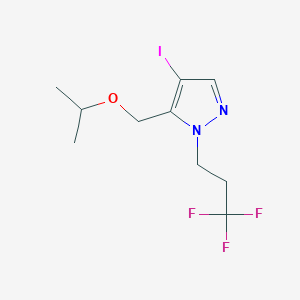
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2920186.png)
![N-(3,4-dimethylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2920188.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2920190.png)
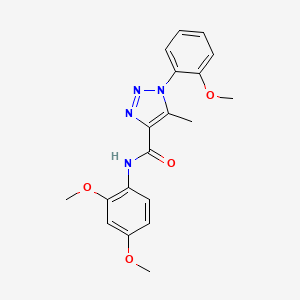
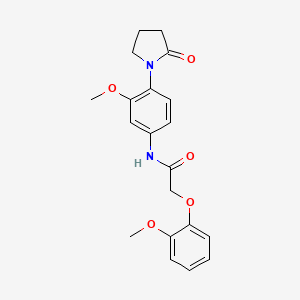
![6-(2-Anilinovinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B2920193.png)


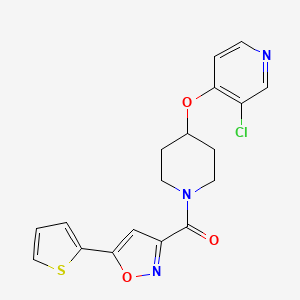
![(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2920201.png)
